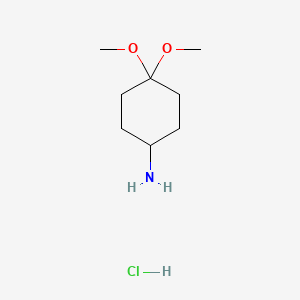
1-((5-Chloropyridin-3-yl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Chloropyridin-3-yl)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a 5-chloropyridin-3-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloropyridin-3-yl)methyl)piperazine typically involves the reaction of 5-chloropyridine-3-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of automated systems also helps in maintaining consistent quality and reducing production costs .
化学反応の分析
Types of Reactions
1-((5-Chloropyridin-3-yl)methyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
1-((5-Chloropyridin-3-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of 1-((5-Chloropyridin-3-yl)methyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
類似化合物との比較
Similar Compounds
- 1-((4-Chlorophenyl)methyl)piperazine
- 1-((3-Chloropyridin-2-yl)methyl)piperazine
- 1-((2-Chloropyridin-4-yl)methyl)piperazine
Uniqueness
1-((5-Chloropyridin-3-yl)methyl)piperazine is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to differences in biological activity and chemical behavior compared to other similar compounds .
特性
分子式 |
C10H14FN3 |
|---|---|
分子量 |
195.24 g/mol |
IUPAC名 |
1-[(5-fluoropyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-10-5-9(6-13-7-10)8-14-3-1-12-2-4-14/h5-7,12H,1-4,8H2 |
InChIキー |
OGMWKJWSNBSVQA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=CC(=CN=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


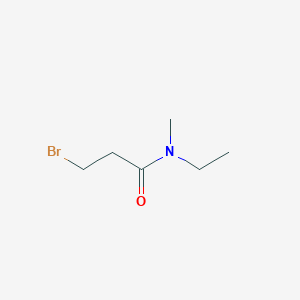
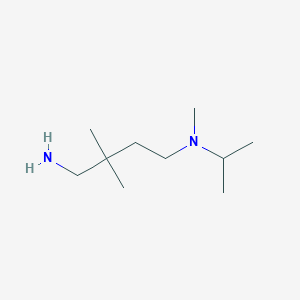
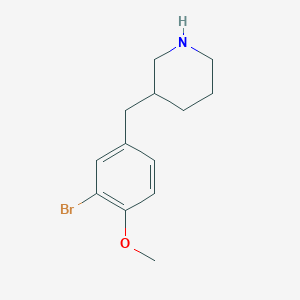
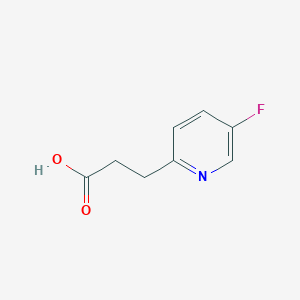


![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)


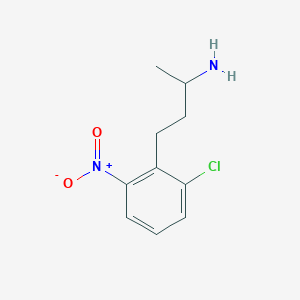
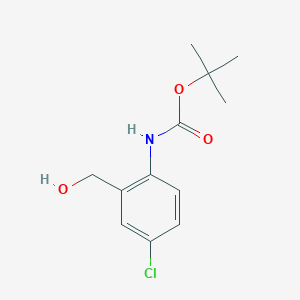
![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)

